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molecular formula C5H4N2O B1609217 2-Methyloxazole-4-carbonitrile CAS No. 89282-09-7

2-Methyloxazole-4-carbonitrile

Cat. No. B1609217
M. Wt: 108.1 g/mol
InChI Key: NVFTYSPOXDAKMQ-UHFFFAOYSA-N
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Patent
US08048887B2

Procedure details

2-Methyloxazole-4-carbonitrile (5 g, 46.1 mmol, 1 eq) was dissolved in dry THF at room temperature, and to which titanium(IV) isopropoxide (16 ml, 655 mmol, 1.2 eq) was added dropwise over a period of 15 minutes. The resulting mixture was stirred for 10 min and ethyl magnesium bromide (85 ml, 17 volumes) was added slowly dropwise at ambient temperature and the reaction was stirred for 1 h. Later BF3.etherate (16.7 ml, 115 mmol, 2.5 eq) was added slowly at ambient temperature and the above solution was stirred at ambient temperature for 3 h. Finally water was added and the pH was brought to 10 using 10% sodium hydroxide solution. The reaction mixture was extracted with dichloromethane, concentrated and purified by combiflash chromotography. Yield: 1.5 g (20%). 1H NMR (400 MHz, DMSO-d6): δ 0.93 (m, 2H), 1.00 (m, 2H), 1.98 (br s, 2H), 2.39 (s, 3H), 7.33 (s, 1H). LCMS: (ES+) m/z=138.9 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.[CH2:9]([Mg]Br)[CH3:10].B(F)(F)F.[OH-].[Na+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2([NH2:8])[CH2:10][CH2:9]2)[N:6]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1OC=C(N1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
16 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
etherate (16.7 ml, 115 mmol, 2.5 eq) was added slowly at ambient temperature
STIRRING
Type
STIRRING
Details
the above solution was stirred at ambient temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by combiflash chromotography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC=1OC=C(N1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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